Ethyl 5-{[(3-nitropyridin-2-yl)amino]methyl}furan-2-carboxylate
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Overview
Description
ETHYL 5-{[(3-NITRO-2-PYRIDYL)AMINO]METHYL}-2-FUROATE is a complex organic compound that features a furoate ester linked to a nitro-substituted pyridyl group via an aminomethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{[(3-NITRO-2-PYRIDYL)AMINO]METHYL}-2-FUROATE typically involves a multi-step process. One common method starts with the nitration of 2-pyridine to introduce the nitro group. This is followed by the formation of an aminomethyl derivative through a reductive amination process. The final step involves esterification with ethyl 2-furoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-{[(3-NITRO-2-PYRIDYL)AMINO]METHYL}-2-FUROATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Substitution: The pyridyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) for hydrolysis.
Substitution: Electrophiles such as bromine (Br2) or iodine (I2) in the presence of a Lewis acid catalyst.
Major Products
Amino derivative: Formed by the reduction of the nitro group.
Carboxylic acid: Formed by the hydrolysis of the ester group.
Substituted pyridyl derivatives: Formed by electrophilic substitution on the pyridyl ring.
Scientific Research Applications
ETHYL 5-{[(3-NITRO-2-PYRIDYL)AMINO]METHYL}-2-FUROATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 5-{[(3-NITRO-2-PYRIDYL)AMINO]METHYL}-2-FUROATE involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The pyridyl group can engage in π-π stacking interactions with aromatic residues in proteins, potentially affecting their function. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
ETHYL 5-{[(2-NITRO-3-PYRIDYL)AMINO]METHYL}-2-FUROATE: Similar structure but with the nitro group in a different position on the pyridyl ring.
ETHYL 5-{[(3-AMINO-2-PYRIDYL)AMINO]METHYL}-2-FUROATE: Similar structure but with an amino group instead of a nitro group.
Uniqueness
ETHYL 5-{[(3-NITRO-2-PYRIDYL)AMINO]METHYL}-2-FUROATE is unique due to the specific positioning of the nitro group, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new bioactive molecules.
Properties
Molecular Formula |
C13H13N3O5 |
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Molecular Weight |
291.26 g/mol |
IUPAC Name |
ethyl 5-[[(3-nitropyridin-2-yl)amino]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C13H13N3O5/c1-2-20-13(17)11-6-5-9(21-11)8-15-12-10(16(18)19)4-3-7-14-12/h3-7H,2,8H2,1H3,(H,14,15) |
InChI Key |
KYNLRTARJVANCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CNC2=C(C=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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